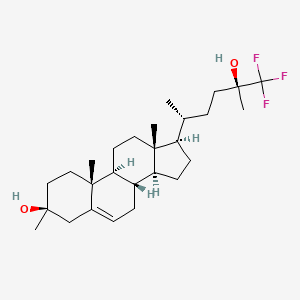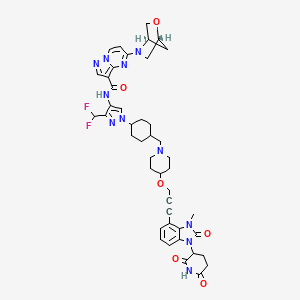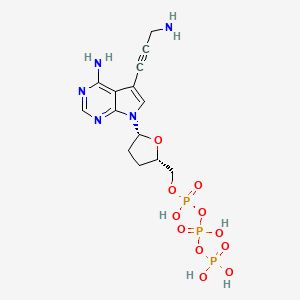
4-Methyl-1-phenoxy-2-phenylbenzene;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Diphenyl cresyl phosphate is synthesized through the reaction of cresol and phenol with phosphorus pentoxide in the liquid phase at 100°C . The industrial production involves the following steps :
Raw Materials: Cresol, phenol, and phosphorus pentoxide.
Reaction Conditions: The reaction is carried out in a reaction vessel at 100°C.
Catalysts: Calcium and magnesium catalysts are used to facilitate the reaction.
Process: The mixture is heated gradually, and the reaction is monitored to ensure complete esterification. The product is then purified through distillation to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Diphenyl cresyl phosphate undergoes various chemical reactions, including :
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Reduction: In the presence of strong reducing agents such as hydrides, it can form highly toxic and flammable phosphine gas.
Substitution: It can react with other compounds to form different organophosphate esters.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions are phosphorus oxides and phosphine gas .
Applications De Recherche Scientifique
Diphenyl cresyl phosphate has a wide range of scientific research applications, including :
Chemistry: Used as a flame retardant additive in polymers and plastics to enhance fire resistance.
Biology: Studied for its effects on cellular processes and its potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Employed as a plasticizer in the production of flexible PVC, hydraulic fluids, and lubricants.
Mécanisme D'action
The mechanism by which diphenyl cresyl phosphate exerts its effects involves its interaction with cellular membranes and enzymes . It can inhibit certain enzymes, leading to disruptions in cellular processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation pathways . In animal studies, it has been shown to affect the liver, kidneys, and adrenal glands .
Comparaison Avec Des Composés Similaires
Diphenyl cresyl phosphate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include :
- Triphenyl phosphate
- Triethyl phosphate
- Tris(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) phosphate
- Diphenyl phosphate
These compounds share similar uses as flame retardants and plasticizers but differ in their chemical structures and specific applications .
Propriétés
Formule moléculaire |
C19H19O5P |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4-methyl-1-phenoxy-2-phenylbenzene;phosphoric acid |
InChI |
InChI=1S/C19H16O.H3O4P/c1-15-12-13-19(20-17-10-6-3-7-11-17)18(14-15)16-8-4-2-5-9-16;1-5(2,3)4/h2-14H,1H3;(H3,1,2,3,4) |
Clé InChI |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
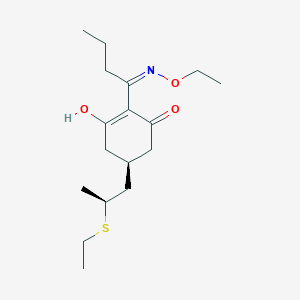
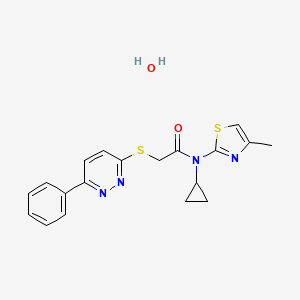
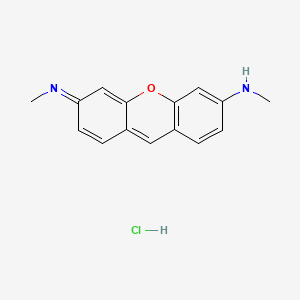
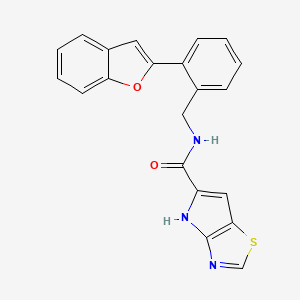
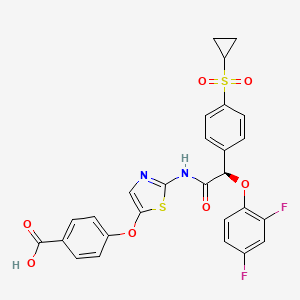
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)

![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
